Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-
Description
Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- is an organic compound with a complex structure that includes a nitrile group, an amino group, and a phosphonothio group
Properties
CAS No. |
62219-93-6 |
|---|---|
Molecular Formula |
C5H11N2O3PS |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H11N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1,3-5H2,(H2,8,9,10) |
InChI Key |
RBMDTWOUDUNLJW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCSP(=O)(O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of propanenitrile with a phosphonothio compound under controlled conditions to introduce the phosphonothio group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process is carefully monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH levels. The final product is then purified using techniques like distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with active sites on enzymes, inhibiting their activity. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simpler nitrile compound with similar chemical properties but lacking the phosphonothio group.
Aminopropionitrile: Contains an amino group but does not have the phosphonothio group.
Malononitrile: Another nitrile compound with different reactivity and applications.
Uniqueness
Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- is unique due to the presence of the phosphonothio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
